3-(2-Phenoxyphenyl)propan-1-ol
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Overview
Description
3-(2-Phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H16O2. It is a primary alcohol that features a phenoxy group attached to a phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where phenoxybenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium amide (NaNH2) in aprotic solvents.
Major Products Formed
Oxidation: 2-Phenoxybenzaldehyde, 2-Phenoxybenzoic acid.
Reduction: 3-(2-Phenoxyphenyl)propane.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Phenoxyphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-ol: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-Phenoxyethanol: Contains a shorter ethylene chain, leading to variations in physical and chemical behavior.
3-(4-Nitrophenoxy)propan-1-ol: Features a nitro group, which significantly alters its reactivity and applications.
Uniqueness
3-(2-Phenoxyphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both phenoxy and phenyl groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
136416-21-2 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O2/c16-12-6-8-13-7-4-5-11-15(13)17-14-9-2-1-3-10-14/h1-5,7,9-11,16H,6,8,12H2 |
InChI Key |
YSHVHPBUFKUXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCCO |
Origin of Product |
United States |
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